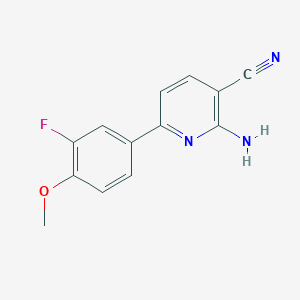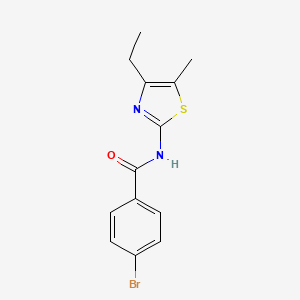![molecular formula C11H17ClN2O3S B7559963 3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B7559963.png)
3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide, also known as CEES, is a chemical warfare agent that has been extensively researched for its potential therapeutic applications. CEES belongs to the class of vesicant agents, which are known to cause blistering of the skin and mucous membranes upon exposure. However, recent studies have shown that CEES may have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide as an anticancer agent is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound induces oxidative stress in cells, leading to the activation of various signaling pathways. This compound has also been shown to induce DNA damage and inhibit DNA repair mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide in lab experiments is its ability to induce apoptosis in cancer cells. This compound has also been shown to have a low toxicity profile, making it a potentially safe therapeutic agent. However, one of the major limitations of using this compound in lab experiments is its instability, which can make it difficult to work with.
Orientations Futures
There are a number of future directions for research on 3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide. One area of research is the development of more stable derivatives of this compound that can be used in therapeutic applications. Another area of research is the identification of the molecular targets of this compound, which could lead to the development of more targeted therapies. Finally, further studies are needed to determine the safety and efficacy of this compound in animal models and human clinical trials.
Méthodes De Synthèse
3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide can be synthesized through a series of chemical reactions starting from 4-methoxybenzenesulfonyl chloride and ethylamine. The intermediate product is then reacted with thionyl chloride to form the chlorosulfonyl derivative, which is subsequently reacted with ethylenediamine to yield this compound.
Applications De Recherche Scientifique
3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its potential as an anticancer agent. Studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O3S/c1-3-13-6-7-14-18(15,16)9-4-5-11(17-2)10(12)8-9/h4-5,8,13-14H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZGJERYXMTLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)

![2-Fluoro-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B7559908.png)

![2-[1-Adamantylmethyl(methyl)amino]propanoic acid](/img/structure/B7559937.png)
![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)
![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7559955.png)


![1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B7559968.png)
![4-[(5-Bromofuran-2-yl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7559970.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559974.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide](/img/structure/B7559980.png)